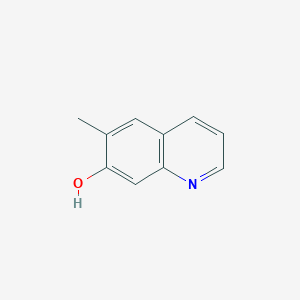

6-Methylquinolin-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

6-methylquinolin-7-ol |

InChI |

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-11-9(8)6-10(7)12/h2-6,12H,1H3 |

InChI Key |

ZDMDHXWUJNMBKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1O)N=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 6 Methylquinolin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the connectivity and environment of individual atoms. For 6-methylquinolin-7-ol, a combination of one-dimensional and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern, governed by spin-spin coupling, reveals the number of neighboring protons.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet of doublets | J ≈ 4.5, 1.5 |

| H-3 | 7.2 - 7.4 | Doublet of doublets | J ≈ 8.5, 4.5 |

| H-4 | 8.0 - 8.2 | Doublet | J ≈ 8.5 |

| H-5 | 7.6 - 7.8 | Singlet | |

| H-8 | 7.1 - 7.3 | Singlet | |

| 6-CH₃ | 2.3 - 2.5 | Singlet | |

| 7-OH | 9.0 - 10.0 | Broad singlet |

Note: This table represents predicted values and should be confirmed with experimental data.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift dependent on its hybridization and electronic environment.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce in the public domain. However, based on known substituent effects on the quinoline (B57606) ring system, a prediction of the carbon chemical shifts can be made. The electron-donating effects of the hydroxyl and methyl groups are anticipated to cause upfield shifts for the carbons to which they are attached (C-7 and C-6, respectively) and other ortho and para positions.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 121 - 124 |

| C-4 | 135 - 138 |

| C-4a | 127 - 130 |

| C-5 | 115 - 118 |

| C-6 | 128 - 132 |

| C-7 | 150 - 155 |

| C-8 | 105 - 108 |

| C-8a | 145 - 148 |

| 6-CH₃ | 18 - 22 |

Note: This table represents predicted values and should be confirmed with experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous evidence for molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial in confirming the connectivity of the protons within the pyridine (B92270) and benzene (B151609) rings of the quinoline scaffold. For instance, correlations would be expected between H-2 and H-3, and between H-3 and H-4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This technique would definitively assign the protonated carbons in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, the proton signal from the 6-CH₃ group would be expected to show correlations to C-5, C-6, and C-7.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In the case of this compound, ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy.

Expected ESI-MS Data for this compound (C₁₀H₉NO):

| Ion | Calculated m/z |

| [M+H]⁺ | 160.0757 |

Note: The calculated m/z is based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The electron ionization (EI) mode typically used in GC-MS is a higher-energy ionization technique that leads to characteristic fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺) would be expected at m/z 159. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. Key fragmentation pathways could include the loss of a hydrogen atom, a methyl radical (CH₃), or carbon monoxide (CO). The stability of the quinoline ring system would likely result in it being a prominent fragment.

Hypothesized Key Fragments in the GC-MS (EI) of this compound:

| m/z | Possible Fragment Identity |

| 159 | Molecular Ion (M⁺) |

| 158 | [M-H]⁺ |

| 144 | [M-CH₃]⁺ |

| 130 | [M-H-CO]⁺ or [M-CHO]⁺ |

| 103 | Loss of HCN from the quinoline ring fragment |

Note: This table represents hypothesized fragmentation patterns and requires experimental verification.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the chemical compound This compound . Despite the existence of this compound in chemical supplier catalogs, detailed experimental data regarding its spectroscopic and structural properties are not available in the reviewed sources.

Consequently, it is not possible to provide a detailed article on the Fourier Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, or X-ray crystallography of this compound as per the requested outline. Generating such an article would require specific data points, including vibrational frequencies, electronic absorption maxima, and crystallographic parameters like unit cell dimensions, bond lengths, and intermolecular interaction details.

While research is available for structurally related isomers and derivatives—such as 6-methylquinoline (B44275) nih.gov, 7-methylquinolin-6-ol, and various other substituted quinolines nih.govmedcraveonline.com—this information cannot be accurately extrapolated to this compound. Minor changes in the positions of functional groups on the quinoline ring can lead to significant differences in spectral properties and solid-state crystal packing. Therefore, using data from related compounds would be scientifically inaccurate and misleading.

The specific data required to populate the following sections and subsections of the requested article could not be located:

X-ray Crystallography for Solid-State Structural Determination

Investigation of Intermolecular Interactions and Crystal Packing

Theoretical and Computational Studies on 6 Methylquinolin 7 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of 6-Methylquinolin-7-ol from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry due to its balance of accuracy and computational efficiency. novapublishers.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity from which all ground-state properties of a system can be derived. jussieu.fr For this compound, DFT is instrumental in determining its most stable three-dimensional arrangement (geometry optimization) and its electronic characteristics.

The process begins by optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface. A popular and widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. jmaterenvironsci.cometprogram.org This hybrid functional often yields results that are in good agreement with experimental data for organic molecules. researchgate.net Calculations on related quinoline (B57606) derivatives have frequently employed the B3LYP functional to successfully predict molecular structures. researchgate.netnih.govnih.gov Once the geometry is optimized, the same level of theory can be used to calculate various electronic properties, such as orbital energies and charge distribution. bohrium.com

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Core Structure (Calculated using DFT) Note: This table presents typical bond lengths and angles for a quinoline scaffold, as specific published data for this compound is not available. These values are representative of those obtained from DFT calculations on similar quinoline derivatives.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C2-N1 | 1.316 |

| C8a-N1 | 1.375 | |

| C6-C7 | 1.380 | |

| C7-C8 | 1.410 | |

| C6-C5a | 1.421 | |

| Bond Angle | C2-N1-C8a | 117.5 |

| C5-C6-C7 | 120.1 | |

| C6-C7-C8 | 121.3 |

Data extrapolated from studies on related quinoline compounds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data or empirical parameters. iitg.ac.in These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying electronic interactions. novapublishers.commdpi.com

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for situations where DFT might be less reliable. For instance, relaxed dihedral angle scans using the HF method have been employed to understand the conformational preferences and energy profiles of substituted quinolones. acs.org These methods provide a detailed understanding of the electron-electron and electron-nuclei interactions that govern the molecule's behavior. iitg.ac.in The primary output is the electronic wavefunction, from which properties like energy and electron distribution can be determined. iitg.ac.in

The accuracy of any quantum chemical calculation, whether DFT or ab initio, is critically dependent on the chosen "basis set." A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results, but at a higher computational cost.

Pople-style basis sets are commonly used, such as the 6-31G* or 6-311++G(d,p). researchgate.netnih.gov The components of these names signify:

6-311 : Describes the number of functions used for core and valence electrons.

G : Indicates a Gaussian-type function.

++ : Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions, lone pairs, and non-covalent interactions.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to be distorted and improving the description of chemical bonds.

For molecules like this compound, which contains heteroatoms with lone pairs (N and O), the use of diffuse and polarization functions, such as in the 6-311++G(d,p) basis set, is highly recommended to obtain reliable results for properties like electronic spectra and reactivity indices. nih.govnih.gov The combination of a method (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) defines the "level of theory." mdpi.com

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO). iqce.jp

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govbiomedres.us A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.govbiomedres.us Conversely, a large gap indicates high stability. biomedres.us This analysis helps identify which parts of the this compound molecule are most likely to participate in electron-transfer processes. In many quinoline derivatives, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO is localized more on the pyridine (B92270) ring, guiding the sites of electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Representative Quinoline Derivative Note: This table shows typical values for a quinoline structure calculated using DFT/B3LYP methods, as specific data for this compound is not available. These parameters are used to predict chemical behavior.

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.4 | Correlates with chemical reactivity and stability biomedres.us |

| Chemical Hardness | η | 2.2 | Measures resistance to change in electron distribution |

| Chemical Softness | S | 0.227 | Reciprocal of hardness, indicates reactivity |

Data values are representative examples from computational studies of similar molecules. biomedres.usajchem-a.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different potential values. mdpi.comyoutube.com

Red/Yellow Regions : These indicate negative electrostatic potential, arising from an excess of electrons. These areas are electron-rich and are the most likely sites for electrophilic attack. In this compound, such regions are expected around the nitrogen and oxygen atoms due to their lone pairs of electrons. mdpi.com

Blue Regions : These denote positive electrostatic potential, corresponding to a deficiency of electrons. These sites are electron-poor and susceptible to nucleophilic attack. For quinoline derivatives, positive regions are often found on the hydrogen atoms attached to the ring and the hydroxyl group. youtube.com

Green Regions : Represent areas of neutral or near-zero potential.

By analyzing the MEP map of this compound, researchers can identify the molecule's reactive centers, understand its intermolecular interaction patterns (like hydrogen bonding), and predict how it will interact with biological receptors or other reactants. acs.orgmdpi.com

Global Reactivity Indices (Hardness, Softness, Electronegativity, Electrophilicity Index)

Global reactivity indices derived from Density Functional Theory (DFT) are crucial for predicting the chemical behavior of a molecule. sapub.orgmdpi.com These indices, including hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. sapub.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to obtain the HOMO and LUMO energies. rsc.orgsapub.org From these energies, the reactivity indices would be calculated. While specific values for this compound are not published, a hypothetical data table based on studies of similar derivatives is presented below. sapub.orgmdpi.com

Table 1: Hypothetical Global Reactivity Indices for this compound (Note: The following values are illustrative and not based on experimental or published computational data for this specific compound.)

| Index | Symbol | Formula | Hypothetical Value (eV) |

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | 3.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 |

| Chemical Softness | S | 1 / (2η) | 0.25 |

| Electrophilicity Index | ω | χ² / (2η) | 3.06 |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra.

Computational Prediction of NMR Chemical Shifts and Comparison with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a standard method for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net

The process involves optimizing the molecular geometry of this compound and then performing the GIAO calculation. The resulting absolute shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts (δ). These predicted values can be compared with experimental data to confirm the molecular structure. researchgate.net Without experimental or computational data for this compound, a sample comparison table is shown below for illustrative purposes.

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for a Hypothetical Aromatic Compound

| Atom | Predicted ¹³C (ppm) | Experimental ¹³C (ppm) | Predicted ¹H (ppm) | Experimental ¹H (ppm) |

| C-2 | 150.1 | 149.8 | 8.5 | 8.4 |

| C-3 | 122.5 | 122.3 | 7.3 | 7.2 |

| C-4 | 136.8 | 136.5 | 7.8 | 7.7 |

| C-8 | 128.9 | 128.6 | 7.4 | 7.3 |

Theoretical Calculation of IR Vibrational Frequencies and Mode Assignments

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding normal modes. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p)). researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are usually scaled by an appropriate factor to improve agreement with experimental data. The calculations also provide the intensity of each vibrational mode, aiding in the interpretation of the experimental spectrum. For this compound, characteristic peaks would be expected for O-H stretching, C-H stretching of the aromatic rings and the methyl group, and C=C/C=N ring stretching vibrations. researchgate.net

Table 3: Illustrative Calculated IR Frequencies and Assignments for this compound (Note: These are representative assignments and not specific calculated values.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3650 | ~3500 | O-H stretch |

| 3100 | ~3050 | Aromatic C-H stretch |

| 2980 | ~2920 | Methyl C-H stretch |

| 1620 | ~1590 | C=C/C=N ring stretch |

| 1450 | ~1420 | C-H bend |

| 1250 | ~1220 | C-O stretch |

Simulation of UV-Vis Spectra and Analysis of Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. acs.org This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak.

For a molecule like this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the quinoline ring system. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO) provides insight into the nature of the electronic excitations. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. researchgate.netnih.govarabjchem.org

Investigation of Solvent Effects and Solvation Dynamics

The chemical behavior of this compound in solution is profoundly influenced by its interaction with solvent molecules. Computational studies on the parent compound, 7-hydroxyquinoline (B1418103), reveal that solvent polarity plays a critical role in the dynamics of proton transfer and the stability of tautomeric forms. nih.govmdpi.com Polar solvation dynamics are particularly crucial in reactions involving charge or dipole changes, as the solvent environment can stabilize or destabilize reactant, transition, and product states, thereby altering reaction rates. unige.ch

Theoretical models are employed to simulate these interactions. A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEF-PCM). fiveable.meresearchgate.net These models represent the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies and their effect on molecular properties. For more detailed insights, explicit solvent models, where individual solvent molecules are included in the calculation, are used in molecular dynamics (MD) simulations to study the specific hydrogen-bonding networks and the step-by-step process of solvent relaxation around the solute molecule. researchgate.net

In the case of 7-hydroxyquinoline derivatives, protic solvents like water or alcohols can act as a bridge or shuttle, facilitating what would otherwise be a long-range intramolecular proton transfer between the hydroxyl group and the quinoline nitrogen. mdpi.commdpi.com This solvent-assisted mechanism is often essential for the keto tautomer to be observed experimentally. mdpi.com Computational studies analyze how the solvent structure influences the relaxation of the solute and test the predictions of various solvatochromic models. unige.ch The rate of reactions such as decarboxylation in related heterocyclic systems has been shown to vary by up to eight orders of magnitude across different solvents, highlighting the dramatic impact of the solvent environment. codessa-pro.com

Table 1: Computational Methods for Analyzing Solvent Effects

| Computational Method | Application | Key Findings for Similar Systems |

|---|---|---|

| Polarizable Continuum Model (PCM) | Simulates the bulk electrostatic effect of a solvent on the solute. fiveable.me | Determines the relative stability of tautomers in different solvents; polar solvents tend to stabilize the more polar zwitterionic keto form. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the explicit interaction of solvent molecules with the solute over time. researchgate.net | Reveals specific hydrogen bond networks and solvent-mediated proton transfer pathways. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Calculates electronic structure and properties, often combined with a PCM. mdpi.comresearchgate.net | Predicts how solvent polarity affects the energy barriers for proton transfer and tautomeric interconversion. nih.govmdpi.com |

Studies on Proton Transfer Mechanisms and Tautomerism

Proton transfer (PT) is a fundamental process governing the photophysical properties of this compound. The molecule contains a proton-donating hydroxyl group (-OH) at the 7-position and a proton-accepting nitrogen atom within the quinoline ring. mdpi.com Due to the significant distance separating these two sites, direct intramolecular proton transfer is not feasible. mdpi.commdpi.com Consequently, the process relies on either solvent assistance or a more complex intramolecular rearrangement, often triggered by photoexcitation. mdpi.comresearchgate.net

In the ground state (S₀), the enol tautomer of this compound is substantially more stable than its keto counterpart. mdpi.com The transfer of a proton in the ground state to form the keto tautomer is generally not spontaneous and faces a significant energy barrier. Experimental observation of the keto form typically requires the presence of protic solvents or other mediating molecules. mdpi.commdpi.com

Theoretical calculations using methods like Density Functional Theory (DFT) confirm that ground-state intramolecular proton transfer (GSIPT) is an energetically unfavorable process. rsc.org Instead, the mechanism proceeds via an intermolecular, solvent-assisted pathway. mdpi.commdpi.com In this scenario, one or more solvent molecules (e.g., water, methanol) form a hydrogen-bonded chain or "wire" between the donor (-OH) and acceptor (N) sites. The proton is then transferred along this chain through a hopping mechanism, often described as a Grotthuss-type relay. nih.gov Quantum chemical calculations have been used to model these pathways, determining the transition states and energy barriers involved in the concerted, asynchronous transfer of multiple protons through the solvent bridge. researchgate.net

Upon absorption of light, this compound is promoted to an electronically excited state (S₁). In this state, the acidity of the phenolic hydroxyl group and the basicity of the quinoline nitrogen atom increase significantly. mdpi.com This change in electronic distribution facilitates an ultrafast and often barrierless transfer of the proton. This phenomenon is known as Excited State Intramolecular Proton Transfer (ESIPT). mdpi.comtubitak.gov.tr

The ESIPT process follows a four-level photocycle:

Excitation: The stable ground-state enol tautomer (E) absorbs a photon and is excited to the Franck-Condon excited state (E*).

Proton Transfer: In the excited state, the proton rapidly transfers from the oxygen to the nitrogen, forming the excited keto tautomer (K*). This transfer is a key feature in molecules termed "proton cranes," where ESIPT initiates a larger conformational change. mdpi.comresearchgate.net

Emission: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon (fluorescence). This emission is characteristically red-shifted (a large Stokes shift) compared to the absorption of the enol form, because the keto tautomer is more stable in the excited state. tubitak.gov.tracademie-sciences.fr

Back-Proton Transfer: In the ground state, the keto form (K) is unstable and rapidly reverts to the more stable enol form (E), completing the cycle. tubitak.gov.tr

Computational chemistry provides essential tools for investigating the equilibrium between the enol and keto tautomers of this compound. fiveable.me The relative stability of these two forms dictates the molecule's properties and reactivity.

Density Functional Theory (DFT) is the most common method used for these studies. researchgate.net Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p) or TZVP, are used to perform full geometry optimizations and calculate the energies of the tautomers. mdpi.comresearchgate.netresearchgate.net These calculations are performed for the molecule in the gas phase and in various solvents using continuum models (e.g., PCM) to understand how the environment influences the equilibrium. researchgate.net

The primary determinant of the equilibrium position is the difference in Gibbs free energy (ΔG) between the enol and keto forms. fiveable.me For nearly all simple hydroxyquinolines and related compounds, calculations consistently show that the enol form is significantly more stable in the ground state. mdpi.comlibretexts.org The keto tautomer, which often has a zwitterionic character, is preferentially stabilized by polar solvents, shifting the equilibrium slightly, though the enol form typically remains dominant. mdpi.com Computational methods can also predict spectroscopic signatures, such as NMR chemical shifts, which can be compared with experimental data to validate the predicted dominant tautomeric form. researchgate.netnih.gov

Table 2: Summary of Computational Approaches for Tautomerism Studies

| Parameter | Computational Method | Typical Finding for 7-Hydroxyquinoline Systems |

|---|---|---|

| Structure Optimization | DFT (e.g., B3LYP, M06-2X) with basis sets like 6-311++G(d,p). researchgate.netnih.gov | The enol form is the global minimum on the ground-state potential energy surface. |

| Relative Stability | Calculation of Gibbs Free Energy (ΔG) differences. fiveable.me | The enol tautomer is more stable than the keto tautomer by several kcal/mol. researchgate.netlibretexts.org |

| Solvent Influence | Solvation models (e.g., IEF-PCM) applied to DFT calculations. researchgate.net | Polar solvents reduce the energy difference between enol and keto forms but do not reverse their relative stability. mdpi.com |

| Transition State | Transition State (TS) search algorithms. researchgate.net | A high energy barrier is found for direct ground-state proton transfer, confirming it is not a spontaneous process. |

| Spectroscopic Properties | GIAO method for NMR chemical shifts; TD-DFT for electronic spectra. mdpi.comnih.gov | Calculated spectra for the enol form show excellent agreement with experimental measurements. researchgate.net |

Chemical Reactivity and Derivatization Strategies for 6 Methylquinolin 7 Ol

Functionalization of the Quinoline (B57606) Ring System

The presence of the hydroxyl and methyl groups provides two primary sites for chemical modification, enabling the synthesis of a diverse library of derivatives.

The phenolic hydroxyl group at the C-7 position is a key handle for derivatization through reactions such as etherification and esterification. These reactions can modify the compound's lipophilicity, steric profile, and hydrogen-bonding capabilities.

Etherification: The hydroxyl group of 6-Methylquinolin-7-ol can be converted to an ether via O-alkylation or O-arylation. Common methods involve the use of alkyl halides or sulfates in the presence of a base. For instance, the reaction of a hydroxyquinoline with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate can yield the corresponding methoxy (B1213986) derivative. mdpi.com The Mitsunobu reaction provides a mild alternative for preparing alkyl aryl ethers from phenols and alcohols. google.com

A relevant example is the alkylation of the 7-hydroxy group on a quinoline-3-carboxylate using a reactive ester like toluene-p-sulphonate. google.com Furthermore, research on related quinolones has shown that the 4-hydroxy group can react with phenols to form 4-phenoxy-quinoline derivatives, demonstrating the feasibility of O-arylation. researchgate.net

Table 1: Representative Conditions for Etherification of Hydroxyquinolines

| Reaction Type | Reagents | Catalyst/Base | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | K₂CO₃ | DMF / Acetone | Standard | Alkoxyquinoline | mdpi.com |

| O-Alkylation | Alcohol, PPh₃ | DEAD (Diethyl azodicarboxylate) | THF | 0°C to RT | Alkoxyquinoline | researchgate.net |

Esterification: Esterification of the 7-hydroxyl group can be achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides. The Fischer esterification method involves reacting the alcohol with a carboxylic acid using a strong acid catalyst. mdpi.com More advanced methods provide greater control and selectivity. For example, studies on 2-amino-8-quinolinol have demonstrated that selective acylation of the C8-hydroxy group can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This highlights the potential for chemoselective esterification of the 7-ol group on this compound, even in the presence of other reactive sites. The resulting esters are often explored as potential prodrugs, as they can be susceptible to hydrolysis under physiological conditions. vulcanchem.com

The methyl group at the C-6 position, while generally less reactive than the hydroxyl group, can undergo several important transformations, primarily oxidation and halogenation.

Oxidation: The selective oxidation of the methyl group on the quinoline ring is a valuable strategy for introducing new functional groups. Research has shown that 6-methylquinoline (B44275) can be photo-oxidized to quinoline-6-carbaldehyde (B1297982) in the presence of a TiO₂ photocatalyst. rsc.org Controlled oxidation to the aldehyde can also be achieved using reagents like manganese dioxide (MnO₂). However, direct oxidation is often challenging due to the risk of over-oxidation to the corresponding carboxylic acid. The reactivity of the methyl group is highly dependent on its position. For example, in 8-bromo-2,6-dimethylquinoline, the 2-methyl group can be selectively oxidized to an aldehyde using selenium dioxide under mild conditions, while the 6-methyl group remains intact, requiring harsher conditions for oxidation. mdpi.comresearchgate.net This suggests that the 6-methyl group is less reactive towards oxidation than a methyl group at the 2-position.

Halogenation: Free-radical halogenation can be used to modify the methyl group. Studies on the bromination of 3-substituted 2-methylquinolin-4(1H)-ones have shown that halogenation can occur on the C-2 methyl group to form a bromomethyl derivative. nuph.edu.ua This suggests that similar side-chain halogenation could be possible for the 6-methyl group of this compound under appropriate radical-initiating conditions, providing a reactive intermediate for further nucleophilic substitution reactions.

Table 2: Reported Reactions for the Modification of Methylquinolines

| Starting Material | Reagent(s) | Product | Reaction Type | Ref |

|---|---|---|---|---|

| 6-Methylquinoline | TiO₂, UV, O₂ | Quinoline-6-carbaldehyde | Photocatalytic Oxidation | rsc.org |

| 2-Methyl-6-methylquinoline | MnO₂ | 2-Methylquinoline-6-carbaldehyde | Selective Oxidation | |

| 8-Bromo-2,6-dimethylquinoline | SeO₂ | 8-Bromo-6-methylquinoline-2-carbaldehyde | Selective Oxidation | mdpi.comresearchgate.net |

The this compound core can serve as a scaffold for the construction of more complex fused heterocyclic systems. wikipedia.orguou.ac.in The 7-hydroxyl group and the adjacent C-8 position on the quinoline ring are particularly suited for annulation reactions to form five- or six-membered rings.

A notable strategy involves the synthesis of pyranoquinolines. In one example, a series of 4-aryl-pyrano[3,2-h]quinolines were prepared starting from 8-hydroxyquinoline. nih.gov The synthesis involved an initial Knoevenagel condensation, followed by a Michael addition of the phenolate (B1203915) anion to the arylidene-malononitrile intermediate. This adduct then undergoes an intramolecular 6-exo-dig cyclization and tautomerization to yield the final fused pyran ring. nih.gov A similar strategy could be applied to this compound, where the 7-phenolate anion attacks a suitable electrophile, followed by cyclization involving the C-8 position to generate a pyrano[3,2-g]quinoline derivative.

Other established methods for synthesizing quinolones, such as the Camps cyclization, involve the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, which demonstrates the general principle of forming fused rings from appropriately substituted precursors. mdpi.com

Schiff bases, or imines, are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. organic-chemistry.org While this compound does not possess a carbonyl group for direct Schiff base formation, it can be readily converted into a suitable precursor.

As discussed in section 5.1.2, the 6-methyl group can be oxidized to quinoline-6-carbaldehyde. rsc.org This aldehyde derivative can then undergo a condensation reaction with a primary amine to form a Schiff base. Research on the synthesis of Schiff bases from 2-hydroxy-6-methylquinolin-3-carbaldehyde demonstrates this two-step approach of oxidation followed by condensation. uomus.edu.iq

Alternatively, studies on 7-hydroxyquinoline (B1418103) derivatives have shown that Schiff bases can be synthesized from 7-hydroxyquinoline-8-carbaldehyde. nih.gov This indicates that if a formyl group were introduced at the 8-position of this compound (e.g., via a Vilsmeier-Haack or Duff reaction), the resulting compound would be a prime candidate for forming Schiff base ligands, which are of significant interest in coordination chemistry and for their biological activities. rsc.orgnih.gov

Structure-Reactivity Relationship (SRR) Investigations

The electronic properties of the substituents play a crucial role. Both the hydroxyl group at C-7 and the methyl group at C-6 are electron-donating groups. Their combined effect enhances the electron density of the carbocyclic (benzene) ring, making it more susceptible to electrophilic aromatic substitution compared to the unsubstituted quinoline. Conversely, the nitrogen atom in the pyridine (B92270) ring withdraws electron density, deactivating that ring towards electrophiles but activating it for nucleophilic attack. rsc.org

This differential reactivity is clearly illustrated in the selective oxidation of dimethylquinolines. As noted earlier, the methyl group at the 2-position is more readily oxidized than the methyl group at the 6-position, which is attributed to the electronic influence of the heterocyclic nitrogen atom. mdpi.comresearchgate.net

The position of substituents also directs regioselectivity in substitution reactions. For example, metal-free halogenation of 8-aminoquinoline (B160924) derivatives occurs selectively at the C-5 position, guided by the directing effect of the C-8 substituent. rsc.org In this compound, electrophilic attack would be expected to occur at the C-5 or C-8 positions, which are activated by the hydroxyl and methyl groups. The precise outcome would depend on the specific reaction conditions and the steric hindrance imposed by the existing substituents. Computational studies on substituted quinolines have confirmed that the position of electron-donating and electron-withdrawing groups has a profound impact on the electronic and optical properties of the molecule. vulcanchem.com

Exploring Electronic and Steric Effects of Derivatization

The chemical behavior of the this compound scaffold is intricately governed by the electronic and steric properties of its constituent groups and any subsequent modifications. The inherent features of the quinoline ring system, combined with the specific placement of the methyl and hydroxyl groups, create a unique landscape for chemical reactivity. Derivatization, the process of chemically modifying the molecule, can further tune these properties for specific applications.

Electronic Effects: The electronic nature of substituents on the quinoline ring significantly influences the molecule's reactivity. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, affecting the electron density across the bicyclic system. orientjchem.org The hydroxyl group at the C-7 position is an electron-donating group, while the methyl group at C-6 is a weak electron-donating group.

Studies on related quinoline structures provide insight into how derivatization can alter these electronic properties. For instance, the introduction of additional electron-donating groups, such as methoxy (–OCH₃) groups, can increase the electron density on the ring, potentially influencing its interaction with biological targets. beilstein-journals.org Conversely, adding strong electron-withdrawing groups, like nitro (–NO₂) or trifluoromethyl (–CF₃), would decrease the electron density. acs.orgmdpi.com The electronic characteristics of substituents can have a profound impact on the biological activity of the resulting derivatives. orientjchem.org For example, in studies of gold(III) complexes with 8-substituted quinolines, the electronic properties of the substituent were shown to modulate the stability and biological activity of the complex. nih.gov

Steric Effects: Steric hindrance, which relates to the physical bulk of chemical groups, also plays a critical role in the derivatization of this compound. The methyl group at C-6 and the hydroxyl group at C-7 create a specific spatial arrangement that can direct the approach of reagents.

Research on substituted quinolines has demonstrated that the size and position of substituents can dictate the outcome of chemical reactions. beilstein-journals.org For example, in the synthesis of a library of quinolin-2(1H)-one derivatives, steric hindrance from certain building blocks affected the success of the reaction; the less bulky n-butyryl chloride could be used to yield the desired product whereas the more hindered isobutyryl chloride did not work. acs.org In another study on 2-methylquinolin-8-ol derivatives, steric effects were found to influence the solvent binding motif, thereby affecting the physicochemical properties of the compounds. The position of the substituent (at C-5, C-6, or C-7) was a major factor in these interactions.

The interplay between electronic and steric effects is crucial for designing derivatives with desired properties. By strategically selecting and placing functional groups, chemists can fine-tune the molecule's characteristics for various applications, from creating new materials to developing pharmacologically active compounds.

Application as a Building Block in Complex Chemical Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its presence in numerous biologically active compounds and its versatile reactivity. orientjchem.orgnumberanalytics.com this compound, with its functionalized core, serves as an excellent starting material or "building block" for constructing more complex molecular architectures. Its hydroxyl group and the quinoline ring itself provide reactive sites for a variety of chemical transformations.

Precursor for Diversified Quinoline Libraries

A key strategy in modern drug discovery is the generation of chemical libraries—large collections of structurally related compounds—that can be screened for biological activity. This compound is an ideal precursor for creating diversified quinoline libraries due to its inherent functionality.

The hydroxyl group at the C-7 position is a prime site for modification. It can undergo reactions such as alkylation or acylation to introduce a wide range of different chemical groups. The quinoline ring system can also be modified through various reactions, including electrophilic substitution. orientjchem.org

The synthesis of compound libraries from a central quinoline scaffold is a well-established approach. For example, libraries of quinoline derivatives have been created through multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials. rsc.org Other methods include palladium-catalyzed coupling reactions to attach various aryl groups or the transformation of a quinoline core into amides to generate diverse carboxamide derivatives. acs.orgrsc.org A study on the synthesis of new pyrrolo[1,2-a]quinoline (B3350903) derivatives was achieved through an efficient one-pot, three-component reaction starting from quinolines, demonstrating a method to rapidly build a library of complex heterocyclic compounds. thieme-connect.com Similarly, libraries of quinoline-based hybrids have been synthesized and evaluated for various biological activities, showcasing the modularity of the quinoline scaffold. nih.gov

By applying these and other synthetic strategies to this compound, a vast array of novel compounds can be generated for screening in various research fields.

| Reaction Type | Reagents/Catalysts | Purpose | Example Reference |

| Multi-Component Reactions (MCRs) | Various starting materials (e.g., anilines, aldehydes, alkynes) | Rapidly build complex and diverse molecular structures. | rsc.org |

| Palladium-Catalyzed Coupling | Pd catalysts, aryl halides/boronic acids | Introduce aryl or other functional groups onto the quinoline ring. | rsc.org |

| Nucleophilic Substitution | Amines, Alcohols | Modify existing functional groups to introduce diversity. | nih.gov |

| Solid-Phase Synthesis | Resins, various building blocks (e.g., acid chlorides) | Efficiently create a large, parallel library of amide derivatives. | acs.org |

Role in Multi-Step Organic Synthesis

Beyond its use in library generation, this compound is a valuable intermediate in multi-step organic synthesis, where a target molecule is built through a sequence of chemical reactions. The quinoline core is present in many important pharmaceutical agents, and synthetic routes to these drugs often involve the construction and modification of a quinoline building block. researchgate.netacs.org

Coordination Chemistry and Metal Complex Formation with 6 Methylquinolin 7 Ol

Ligand Properties of 6-Methylquinolin-7-ol

The behavior of this compound as a ligand is fundamentally dictated by its molecular structure, which features key functional groups that enable it to form stable complexes with metal ions.

Chelating Capabilities and Donor Atom Sites

This compound is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously to form a stable ring structure known as a chelate ring. ebsco.com The primary donor sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. tandfonline.com This chelation results in the formation of a highly stable five-membered ring with the metal ion, a configuration favored in coordination chemistry due to its thermodynamic stability. ebsco.com The ability of quinoline derivatives, particularly those with a hydroxyl group in a position that facilitates chelation (like the analogous 8-hydroxyquinoline), to form stable metal chelates is a well-documented phenomenon in coordination chemistry. tandfonline.comdoi.org

Influence of Methyl and Hydroxyl Groups on Ligand Behavior

The presence of both a methyl (-CH3) and a hydroxyl (-OH) group on the quinoline ring significantly influences the ligand's electronic properties and, consequently, its coordination behavior.

Hydroxyl Group (-OH): The hydroxyl group is crucial for chelation. The proton of the hydroxyl group is acidic and can be lost upon coordination with a metal ion, allowing the negatively charged oxygen atom to form a strong coordinate bond. The deprotonation is often facilitated by adjusting the pH of the reaction medium. researchgate.netarabjchem.org

Methyl Group (-CH3): The methyl group, located at the 6-position, acts as an electron-donating group. This has an electronic effect on the quinoline ring system, potentially increasing the electron density on the nitrogen and oxygen donor atoms. mdpi.comgrafiati.com This enhanced electron density can strengthen the coordinate bonds formed with the metal ion, thereby increasing the stability of the resulting complex. The position of such substituent groups is known to have a strong correlation with the resulting complex's stability and properties. grafiati.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting complexes can be characterized using various spectroscopic and analytical methods to determine their structure and coordination environment.

Formation of Complexes with Transition Metal Ions (e.g., Copper, Zinc, Rare Earth Metals)

This compound is capable of forming stable complexes with a wide range of metal ions.

Transition Metal Ions: There is extensive research on the complexation of quinoline derivatives with first-row transition metals such as copper(II) and zinc(II). nih.govnih.gov Typically, these reactions involve mixing the ligand with a metal salt, such as copper(II) chloride or zinc(II) acetate, in a solvent like ethanol (B145695) or methanol. jmchemsci.com The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to produce different complex structures. researchgate.net For instance, complexes with a 1:2 metal-to-ligand ratio are common for divalent metal ions. arabjchem.org

Rare Earth Metal Ions: The coordination chemistry of quinoline-based ligands also extends to rare earth metals (lanthanides). researchgate.netresearchgate.netnih.gov The synthesis of these complexes often requires similar methodologies to those used for transition metals, resulting in complexes with high coordination numbers, which is characteristic of lanthanide ions. ias.ac.in

Table 1: Examples of Metal Ions Used in Complexation with Quinoline-Based Ligands

| Metal Ion | Typical Oxidation State | Common Precursor Salts |

|---|---|---|

| Copper | +2 | CuCl₂, Cu(NO₃)₂, Cu(CH₃COO)₂ |

| Zinc | +2 | ZnCl₂, Zn(CH₃COO)₂ |

| Nickel | +2 | NiCl₂·6H₂O |

| Cobalt | +2 | CoCl₂·6H₂O |

| Manganese | +2 | MnCl₂·4H₂O |

| Lanthanum | +3 | La(NO₃)₃·6H₂O |

Coordination Modes and Geometries within Complexes

The way in which this compound binds to a metal ion (coordination mode) and the resulting three-dimensional arrangement of the ligands around the metal center (coordination geometry) are key aspects of its coordination chemistry.

Coordination Modes: As a bidentate ligand, this compound primarily coordinates through its nitrogen and oxygen atoms (N,O-coordination). bohrium.com This is a common and stable coordination mode for hydroxyquinoline-type ligands. researchgate.net

Coordination Geometries: The geometry of the resulting complex is determined by the coordination number of the central metal ion and the nature of the ligands. For transition metal complexes with a 1:2 metal-to-ligand ratio, common geometries include tetrahedral and octahedral. arabjchem.orgbohrium.com For example, a zinc(II) complex with two bidentate ligands might adopt a tetrahedral geometry, while a copper(II) complex could be square planar or distorted octahedral if other ligands like water molecules are also coordinated. nih.gov Rare earth metal complexes often exhibit higher coordination numbers, leading to more complex geometries. ias.ac.in

Table 2: Common Coordination Geometries in Metal Complexes

| Coordination Number | Geometry | Example Metal Ions |

|---|---|---|

| 4 | Tetrahedral, Square Planar | Zn(II), Cu(II) |

| 5 | Square Pyramidal, Trigonal Bipyramidal | Cu(II), Ni(II) |

Data generalized from studies on related metal complexes. arabjchem.orgbohrium.commdpi.comresearchgate.net

Spectroscopic and Crystallographic Analysis of Metal-Ligand Interactions

A suite of analytical techniques is employed to confirm the formation of metal complexes and to elucidate the nature of the metal-ligand interactions.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. For instance, the stretching vibration of the hydroxyl (-OH) group disappears or shifts significantly, indicating deprotonation and coordination of the oxygen atom. arabjchem.org The C=N stretching vibration of the quinoline ring also typically shifts to a different frequency, confirming the involvement of the nitrogen atom in coordination. mdpi.com New bands may also appear in the far-IR region, corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. arabjchem.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the ligand change upon complexation. The formation of the metal complex often results in the appearance of new absorption bands or shifts in the existing bands (both bathochromic and hypsochromic shifts), which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion. arabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and how it changes upon complexation. The chemical shifts of the protons and carbons near the coordination sites are particularly affected. For diamagnetic complexes like those of zinc(II), sharp NMR signals can confirm the binding mode. arabjchem.org

Crystallographic Analysis:

Investigation of Potential Catalytic Applications of Complexes

While direct and extensive research into the catalytic applications of metal complexes specifically derived from this compound is not widely documented in publicly available scientific literature, the broader family of quinoline-based ligands has demonstrated significant utility in various catalytic transformations. By analogy, we can infer potential areas of catalytic activity for this compound complexes.

Role of Quinoline-Based Ligands in Catalysis

Quinoline moieties are integral to a variety of ligands used in homogeneous catalysis. Their derivatives are known to participate in several key catalytic reactions, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

The nitrogen atom in the quinoline ring and the hydroxyl group at the 7-position of this compound can act as a bidentate chelating agent, forming stable complexes with transition metals. The electronic properties of the quinoline ring system, which can be tuned by substituents like the methyl group at the 6-position, can influence the reactivity of the metallic center.

Hydrogenation and Dehydrogenation Reactions: Quinoline derivatives are common substrates and ligands in hydrogenation and dehydrogenation reactions. For instance, various quinolines have been successfully reduced to their tetrahydroquinoline derivatives using ruthenium and iridium catalysts. dicp.ac.cnrsc.org Conversely, the dehydrogenation of tetrahydroquinolines to quinolines is also a known catalytic process. arabjchem.orgacs.org Specifically, the dehydrogenation of 6-methyl-tetrahydroquinoline to form 6-methylquinoline (B44275) has been achieved using a modular o-quinone catalyst system under ambient conditions. acs.org This suggests that metal complexes of this compound could potentially catalyze both the hydrogenation of the quinoline ring and the dehydrogenation of the corresponding tetrahydroquinoline.

The general role of quinoline-based ligands in catalysis is summarized in the table below:

| Catalytic Reaction Type | Role of Quinoline-Based Ligand | Example Metal Centers |

| Hydrogenation | Stabilizing the metal center, influencing stereoselectivity in asymmetric variants. | Ru, Rh, Ir |

| Oxidation | Mediating electron transfer, stabilizing high-oxidation-state metal centers. | Pd, Ru |

| C-C Cross-Coupling | Enhancing catalyst stability and solubility, influencing reaction kinetics. | Pd, Ni |

Oxidation Catalysis: Palladium-Schiff base complexes, some incorporating heterocyclic moieties, have been investigated as catalysts for sulfoxidation reactions. acs.org The chelating ability of ligands like this compound could be harnessed to create robust metal complexes capable of catalyzing oxidation reactions, such as the oxidation of alcohols or sulfides.

Mechanistic Studies of Catalytic Pathways Involving Metal Complexes

The mechanisms of catalytic reactions involving quinoline-based ligands are diverse and depend on the specific reaction and metal center. While mechanistic studies specifically involving this compound are scarce, we can look to related systems to understand the potential pathways.

Hydrogen Transfer Mechanisms: In transfer hydrogenation reactions, a common pathway involves a metal-hydride intermediate. For catalysts bearing ligands with N-H or O-H functionalities, a concerted hydrogen transfer mechanism is often proposed. nsf.gov For a hypothetical complex of this compound, the hydroxyl group could participate in such a mechanism, facilitating the transfer of protons and hydrides.

A general proposed mechanism for transfer hydrogenation catalyzed by a metal complex with a cooperating ligand is as follows:

Coordination of the hydrogen donor (e.g., isopropanol) to the metal center.

Formation of a metal-hydride species through dehydrogenation of the donor.

Coordination of the substrate (e.g., a ketone or an imine).

Transfer of the hydride from the metal and a proton (potentially from the ligand) to the substrate.

Release of the product and regeneration of the catalyst.

Mechanisms in Photoredox Catalysis: Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands, are workhorses in visible-light photoredox catalysis. acs.org These mechanisms rely on single-electron transfer (SET) processes initiated by photoexcitation of the metal complex. A this compound ligand could potentially be incorporated into such photosensitizers, where it would influence the photophysical and electrochemical properties of the complex, such as its excited-state lifetime and redox potentials.

A simplified representation of a photoredox catalytic cycle is presented below:

| Step | Process | Role of the Ligand |

| 1. Light Absorption | The metal complex absorbs visible light, promoting it to an excited state. | The ligand's electronic structure determines the absorption wavelength and efficiency. |

| 2. Electron Transfer | The excited complex engages in single-electron transfer with a substrate. | The ligand influences the redox potential of the excited state. |

| 3. Substrate Radical Reaction | The resulting substrate radical undergoes further chemical transformation. | The ligand environment can affect the stability and reactivity of the catalyst. |

| 4. Catalyst Regeneration | The catalyst is returned to its ground state through a subsequent electron transfer event. | The ligand ensures the stability of the catalyst throughout the cycle. |

Mechanism Oriented Studies in Chemical Biology Utilizing 6 Methylquinolin 7 Ol Scaffolds

Investigations into Molecular Targets and Biochemical Pathway Interactions

The biological activity of 6-Methylquinolin-7-ol and its derivatives stems from their interactions with various biomolecules, leading to the modulation of critical biochemical pathways. Research into these interactions has provided insights into the compound's potential therapeutic applications.

Mechanistic Studies of Nucleic Acid Interactions

Quinoline (B57606) derivatives are known to interact with nucleic acids, and this interaction is a key aspect of their mechanism of action. Theories suggest that these compounds can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription processes, ultimately leading to cellular growth inhibition. Spectrometric experiments and molecular modeling of some quinoline derivatives have indicated that they interact with duplex DNA primarily through an intercalation binding mode. grafiati.com

Furthermore, some quinoline derivatives have been found to interfere with DNA synthesis. This inhibition is a crucial mechanism underlying their observed antimicrobial and potential anticancer activities. The precise way this compound itself interacts with DNA is an area of ongoing investigation, with studies on analogous compounds providing a foundational understanding.

Exploration of Enzyme Inhibition Mechanisms

A significant area of study for quinoline derivatives is their ability to inhibit various enzymes, which are critical for cellular function.

DNA Gyrase and Topoisomerase Cleavage Promotion:

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that manage the topological state of DNA during replication. nih.govnih.gov Inhibition of these enzymes leads to disruptions in DNA coiling and uncoiling, ultimately causing bacterial cell death. Numerous quinoline derivatives have been shown to target these enzymes. They are believed to promote the cleavage of the DNA strands by these enzymes, forming a stable complex that prevents the re-ligation of the DNA, a mechanism central to the action of many quinolone antibiotics. For instance, some novel bacterial topoisomerase inhibitors (NBTIs) with a quinoline core have demonstrated potent inhibition of both DNA gyrase and topoisomerase IV. rcsb.org

| Enzyme Target | Proposed Mechanism of Action by Quinoline Derivatives | Reference |

| DNA Gyrase | Promotion of DNA cleavage | |

| Topoisomerase IV | Promotion of DNA cleavage |

Modulation of Inflammatory Pathways at a Molecular Level

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Quinoline derivatives have demonstrated the ability to modulate inflammatory pathways. This modulation can occur through various mechanisms, including the inhibition of pro-inflammatory cytokine expression.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. researchgate.netajol.info Some natural products are known to exert their anti-inflammatory effects by suppressing the activation of NF-κB. ajol.info Quinoline derivatives may influence this pathway, thereby reducing the production of inflammatory mediators. Another critical pathway in inflammation is the MAPK (mitogen-activated protein kinase) pathway, which is also a target for modulation by various compounds. researchgate.netajol.info The precise interactions of this compound with these inflammatory signaling cascades are an active area of research.

Interactions with Receptors and Signaling Proteins

The interaction of small molecules with cellular receptors and signaling proteins is fundamental to their biological effects. Quinoline derivatives can interact with a variety of these targets. For instance, some quinoline derivatives have been investigated for their ability to modulate the activity of receptor tyrosine kinases, which are crucial for cellular signaling pathways that control cell growth, proliferation, and differentiation. mdpi.comnih.gov

Adapter proteins like GRB2 play a pivotal role in signal transduction by linking activated cell surface receptors to downstream signaling pathways. mdpi.com The ability of quinoline-based compounds to interfere with these protein-protein interactions is a potential mechanism for their observed biological activities. Furthermore, some quinoline derivatives have been shown to act as antagonists for specific adrenoceptor subtypes, highlighting their potential for selective receptor interaction. researchgate.net The E3 ubiquitin ligase TRAF6 is another important signaling protein involved in inflammatory pathways, and its modulation represents a potential therapeutic strategy. uniprot.org

Structure-Mechanism Relationship (SMR) Studies for Quinoline Derivatives

Understanding the relationship between the chemical structure of a compound and its biological mechanism is a cornerstone of medicinal chemistry and chemical biology. SMR studies on quinoline derivatives aim to elucidate how specific structural features influence their activity.

Correlating Structural Features with Mechanistic Pathways

The biological activity of quinoline derivatives can be significantly altered by the nature and position of substituents on the quinoline ring. researchgate.net

Substituent Effects on Antibacterial Activity: Studies on various quinoline derivatives have shown that the presence of specific functional groups can enhance antibacterial potency. For example, the introduction of a fluorine atom or a trifluoromethyl group can increase activity. researchgate.net Conversely, increasing the length of alkyl chains can sometimes lead to decreased activity. researchgate.net

Influence on Anticancer Activity: In the context of anticancer research, modifications to the quinoline scaffold have been shown to enhance cytotoxicity against cancer cell lines. For example, the addition of N-aryl-trimethoxy groups to the quinoline core has been shown to produce potent antiproliferative agents. nih.gov

Impact on Receptor Selectivity: The substitution pattern on the quinoline ring is critical for receptor binding and selectivity. For instance, in the development of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be essential for activity. researchgate.net

Computational Docking and Binding Energy Calculations to Elucidate Interaction Modes

In the exploration of the biological activities of quinoline-based compounds, computational docking and binding energy calculations serve as powerful tools to predict and analyze the molecular interactions between these ligands and their protein targets. These in silico methods provide crucial insights into the binding modes, affinities, and the specific amino acid residues involved in the interaction, thereby guiding the rational design and optimization of new therapeutic agents. While direct computational studies on this compound are not extensively documented in publicly available research, a wealth of information can be derived from studies on structurally related quinoline scaffolds. These investigations highlight the common interaction patterns and key structural features that govern the biological efficacy of this class of compounds.

Research on various quinoline derivatives demonstrates the utility of molecular modeling in understanding their mechanisms of action. For instance, studies on substituted quinolines as potential anticancer agents have utilized molecular docking to explore their interactions with targets like tubulin. nih.gov Similarly, the interaction of quinoline hybrids with DNA gyrase has been elucidated through computational models, revealing the nature of the binding forces at play. acs.org These studies collectively underscore the importance of substituents on the quinoline ring in determining binding affinity and selectivity.

A notable study on a series of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives as potential tubulin polymerization inhibitors provides a detailed example of this approach. nih.gov Molecular docking studies were performed to understand the binding interactions of these compounds within the catalytic site of tubulin (PDB ID: 4O2B). nih.gov The calculations aimed to identify the most stable binding poses and to quantify the binding affinity, often expressed as the free energy of binding (ΔG).

The results of the docking analysis for the most potent compounds in that study are summarized below.

Table 1: Molecular Docking Results of 5,6,7-Trimethoxy Quinoline Derivatives with Tubulin Data sourced from a study on 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives and their interaction with the tubulin catalytic site (PDB ID: 4O2B). nih.gov

| Compound | Substituent Group | Binding Energy (ΔG, kcal/mol) | Interacting Residues | Interaction Type |

| 7e | N-(4-benzoyl phenyl) | -12.987 | Leuβ 248, Serα 178, Lysβ 352, Asnα 101, Gluα 183, Asnβ 258 | Hydrogen Bonds, Hydrophobic Interactions |

| 7f | N-(4-phenoxyphenyl) | Not specified | Leuβ 248, Serα 178, Lysβ 352, Asnα 101, Gluα 183, Asnβ 258 | Hydrogen Bonds, Hydrophobic Interactions |

| 7g | N-(4-chlorophenyl) | Not specified | Leuβ 248, Serα 178, Lysβ 352, Asnα 101, Gluα 183, Asnβ 258 | Hydrogen Bonds, Hydrophobic Interactions |

The compound designated 7e , which featured a benzoyl substituent, demonstrated the lowest binding energy, indicating the most favorable interaction with the tubulin active site among the tested analogues. nih.gov The stability of this ligand-protein complex was further supported by molecular dynamics simulations. nih.gov The interactions were characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues such as Leuβ 248, Serα 178, and Lysβ 352. nih.gov

Further examples from the literature illustrate the broad applicability of these computational methods to other quinoline derivatives targeting different biological systems.

Table 2: Examples of Computational Docking Studies on Other Quinoline Derivatives This table presents findings from various studies on quinoline-based compounds to illustrate common methodologies and findings in the field.

| Compound Class | Protein Target | Key Interacting Residues | Reference |

| Quinoline-pyrimidine hybrids | DNA Topoisomerase II (PDB ID: 4G0V) | GLN778(A), DT8(C), DT9(D), DA12(F), DG13(F) | researchgate.net |

| 1,2,3-Triazole-8-quinolinol hybrids | DNA gyrase | Not specified | acs.org |

| 2-Methylquinoline (B7769805) derivatives (AV6 analogues) | Histone Deacetylase 2 (HDAC2) | Not specified | rsc.org |

In a study involving quinoline-pyrimidine hybrids, docking analysis revealed potential ligand binding hot-spot residues in the binding pocket of DNA Topoisomerase II, including GLN778(A) and several DNA bases (DT8, DT9, DA12, DG13). researchgate.net Another investigation on 1,2,3-triazole-8-quinolinol hybrids showed effective binding within the active site of DNA gyrase, mediated by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. acs.org Similarly, docking studies on AV6 analogues, which are 2-methylquinoline derivatives, were performed to understand their binding mode with HDAC2, highlighting the influence of substituents at the C-6 position of the quinoline ring on biological activity. rsc.org

Collectively, these computational studies, although not performed on this compound itself, provide a robust framework for understanding how the quinoline scaffold interacts with various biological targets. The binding energy calculations help in ranking potential inhibitors, while the detailed analysis of interaction modes at the atomic level offers a rationale for the observed structure-activity relationships (SAR). This knowledge is invaluable for the future design of more potent and selective modulators of protein function based on the this compound scaffold.

Future Research Directions and Emerging Methodologies

Developments in Green Chemistry Approaches for 6-Methylquinolin-7-ol Synthesis

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns. rsc.orgnih.gov The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on the development of sustainable synthetic protocols. Future research on this compound should prioritize the adoption of these greener alternatives.

Key areas of development include:

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher product purity. wjbphs.comresearchgate.netnih.govyoutube.com The application of microwave irradiation to classic reactions like the Friedländer annulation could provide a more energy-efficient route to this compound. organic-chemistry.org

Eco-Friendly Solvents and Catalysts: The use of ionic liquids (ILs) as recyclable reaction media offers a promising alternative to volatile organic solvents. acs.orgorganic-chemistry.orgnih.govmdpi.com ILs can enhance reaction rates and selectivity in quinoline synthesis. researchgate.net Furthermore, the development of heterogeneous nanocatalysts, such as those based on nickel or iron, allows for easy recovery and reuse, minimizing waste and catalyst leaching into the final product. nih.govresearchgate.net Water, as the ultimate green solvent, is also being explored for quinoline synthesis, often in conjunction with specialized catalysts. researchgate.net

Atom Economy: Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the final product, are inherently more atom-economical. Designing an MCR strategy for this compound would significantly improve the efficiency and sustainability of its synthesis.

| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Representative Catalyst/Condition (for Quinoline Analogs) | Reference |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | p-Toluene sulphonic acid (solvent-free) | organic-chemistry.org |

| Ionic Liquids (ILs) | Recyclable solvent, enhanced reaction rates | 1-butyl-3-methylimidazolium ([bmim]) salts | acs.org |

| Nanocatalysis | Reusable catalyst, mild reaction conditions | Nickel (Ni) nanoparticles | nih.govresearchgate.net |

| Aqueous Media | Environmentally benign solvent | Iron(III) chloride (FeCl3) | researchgate.net |

Integration of High-Throughput Screening with Computational Design

The discovery of novel applications for this compound derivatives can be accelerated by integrating high-throughput screening (HTS) with computational design. This synergistic approach allows for the rapid evaluation of large virtual libraries of compounds, prioritizing the synthesis of candidates with the highest probability of desired activity.

Future methodologies should involve:

Virtual Screening and Library Design: Starting with the this compound core, computational tools can be used to generate vast virtual libraries of derivatives with diverse substituents. These libraries can then be screened in silico against biological targets (e.g., enzymes, receptors) or for specific material properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. bepls.comresearchgate.net These models, once validated, can predict the activity of unsynthesized compounds, guiding the design of more potent analogs. nih.gov Machine learning algorithms are becoming increasingly powerful in developing highly predictive QSAR models for heterocyclic compounds. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target. Docking studies can elucidate the binding modes of this compound derivatives, providing insights into the structural features crucial for activity and guiding further optimization.

This integrated workflow streamlines the discovery process, reducing the time and cost associated with synthesizing and testing large numbers of compounds.

Exploration of Novel Derivatization Pathways for Enhanced Chemical Diversity

To fully explore the structure-activity relationships and potential applications of this compound, it is crucial to develop versatile and efficient methods for its derivatization. Creating a library of analogs with modifications at various positions on the quinoline scaffold is key to tuning its properties.

Emerging derivatization strategies that could be applied include: